molecular formula C10H10BrF2NO2 B14038179 1-(4-Amino-3-(difluoromethoxy)phenyl)-1-bromopropan-2-one

1-(4-Amino-3-(difluoromethoxy)phenyl)-1-bromopropan-2-one

Cat. No.: B14038179
M. Wt: 294.09 g/mol
InChI Key: FUEOYFSRPFKHKC-UHFFFAOYSA-N
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Description

1-(4-Amino-3-(difluoromethoxy)phenyl)-1-bromopropan-2-one is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of an amino group, a difluoromethoxy group, and a bromopropanone moiety, making it a versatile molecule for synthetic and research applications.

Preparation Methods

The synthesis of 1-(4-Amino-3-(difluoromethoxy)phenyl)-1-bromopropan-2-one typically involves multi-step organic reactions. One common synthetic route includes the bromination of 1-(4-Amino-3-(difluoromethoxy)phenyl)propan-2-one using bromine or a brominating agent under controlled conditions . The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the bromination process. Industrial production methods may involve large-scale bromination reactions with optimized conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(4-Amino-3-(difluoromethoxy)phenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Amino-3-(difluoromethoxy)phenyl)-1-bromopropan-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Amino-3-(difluoromethoxy)phenyl)-1-bromopropan-2-one involves its interaction with molecular targets such as enzymes or receptors. The bromine atom can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The difluoromethoxy group enhances the compound’s stability and bioavailability, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Similar compounds to 1-(4-Amino-3-(difluoromethoxy)phenyl)-1-bromopropan-2-one include:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical properties and reactivity patterns.

Properties

Molecular Formula

C10H10BrF2NO2

Molecular Weight

294.09 g/mol

IUPAC Name

1-[4-amino-3-(difluoromethoxy)phenyl]-1-bromopropan-2-one

InChI

InChI=1S/C10H10BrF2NO2/c1-5(15)9(11)6-2-3-7(14)8(4-6)16-10(12)13/h2-4,9-10H,14H2,1H3

InChI Key

FUEOYFSRPFKHKC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=C(C=C1)N)OC(F)F)Br

Origin of Product

United States

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